Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)

Physicochemical profiling Lipophilicity Isomer comparison

Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) (CAS 162706-24-3), also referred to as (E)-3-(2-methoxyvinyl)pyridine, is a heterocyclic building block of the pyridine family featuring a methoxyvinyl substituent in the 3-position with defined E-stereochemistry. The compound has the molecular formula C8H9NO, a molecular weight of 135.16 g/mol, and computed physicochemical properties including a LogP of 1.40, a boiling point of 226.8 ± 15.0 °C, and a flash point of 82.4 ± 10.6 °C.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 162706-24-3
Cat. No. B066641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3-[(1E)-2-methoxyethenyl]-(9CI)
CAS162706-24-3
SynonymsPyridine, 3-[(1E)-2-methoxyethenyl]- (9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCOC=CC1=CN=CC=C1
InChIInChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4+
InChIKeyYVPNYPQBNGOMCO-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) (CAS 162706-24-3) – Procurement-Relevant Structural Identity and Baseline Data


Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) (CAS 162706-24-3), also referred to as (E)-3-(2-methoxyvinyl)pyridine, is a heterocyclic building block of the pyridine family featuring a methoxyvinyl substituent in the 3-position with defined E-stereochemistry . The compound has the molecular formula C8H9NO, a molecular weight of 135.16 g/mol, and computed physicochemical properties including a LogP of 1.40, a boiling point of 226.8 ± 15.0 °C, and a flash point of 82.4 ± 10.6 °C . It is commercially available from multiple suppliers in quantities ranging from grams to kilograms, typically at >95% purity . The compound exists within a matrix of closely related positional and stereochemical isomers that share the same molecular formula but differ in substitution position (2-, 3-, or 4-) and olefin geometry (E or Z), making isomer identity a critical procurement specification .

Why Generic Substitution of CAS 162706-24-3 with Other Methoxyvinylpyridine Isomers Is Not Scientifically Valid


The C8H9NO methoxyvinylpyridine isomer space contains at least six close analogs differentiated by the position of the substituent on the pyridine ring (2-, 3-, or 4-) and the geometry of the double bond (E or Z). These structural variations produce quantifiable differences in physicochemical properties and chemical reactivity that preclude generic interchange. For example, the 3-E isomer (LogP 1.40, boiling point ~227 °C) differs measurably from the 4-E isomer (LogP 1.15, boiling point ~235 °C) . Furthermore, the position of the nitrogen atom relative to the methoxyvinyl group governs regioselectivity in subsequent synthetic transformations: the 3-position places the substituent meta to the ring nitrogen, imparting distinct electronic effects compared to ortho (2-position) or para (4-position) substitution [1]. Procurement of an incorrect isomer results in a different chemical entity with altered reactivity, solubility, and chromatographic behavior, potentially compromising synthetic yields and product purity [1] .

Quantitative Differentiation Evidence for CAS 162706-24-3 Against Closest Structural Analogs


LogP Differentiation Between 3-Position and 4-Position Methoxyvinylpyridine Isomers

The target compound (3-E isomer) exhibits a computed LogP of 1.40, which is 0.25 log units higher than the 4-E positional isomer (LogP 1.15) . This lipophilicity difference is large enough to affect chromatographic retention times, aqueous solubility, and membrane permeability in biological assay contexts. The 3-Z isomer shares the same LogP of 1.40 with the target compound, indicating that LogP alone cannot distinguish E from Z stereochemistry at the 3-position .

Physicochemical profiling Lipophilicity Isomer comparison

Boiling Point Differentiation as a Purity and Handling Specification Across Positional Isomers

The target 3-E isomer has a computed boiling point of 226.8 ± 15.0 °C (at 760 mmHg), which is approximately 8.3 °C lower than the 4-E positional isomer (235.1 ± 15.0 °C) . The 3-Z isomer shares an identical computed boiling point of 226.8 ± 15.0 °C with the 3-E target, meaning boiling-point-based identity confirmation cannot substitute for stereochemical verification such as NMR when distinguishing E/Z at the same ring position .

Thermal properties Distillation Quality control

Regiospecific Utility as a meta-Substituted Building Block in Pyridoazepine Synthesis

In the synthesis of 1-aryl-3-pyrido[2,3-d]azepines and pyrido[3,4-d]azepines, bromo(2-methoxyvinyl)pyridines with the methoxyvinyl group in the 3-position are specifically required to achieve the correct connectivity. The pyridine nitrogen's meta relationship to the methoxyvinyl group enables nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling with arylacetonitriles, followed by reductive cyclization, to construct the azepine ring [1]. Moving the methoxyvinyl group to the 2- or 4-position would alter the electronic character of the pyridine ring and the regiochemistry of the cyclization, yielding different ring-fusion patterns that are not equivalent products [1].

Medicinal chemistry Heterocycle synthesis Dopamine receptor ligands

Validated Utility as a (2-Methoxyvinyl)heteroarene in Reductive N-Arylethylation Chemistry

The target compound falls within the substrate class of (2-methoxyvinyl)(hetero)arenes used in a published reductive N-arylethylation protocol employing Et3SiH/CF3CO2H . The 3-pyridyl substitution pattern places the methoxyvinyl group meta to the ring nitrogen, giving distinct electronic properties compared to 2-pyridyl or 4-pyridyl analogs. While the publication does not report isolated yields for each individual isomer, the general protocol demonstrates that (2-methoxyvinyl)heteroarenes with different heterocyclic cores are competent substrates, and the pyridine nitrogen position is expected to influence reaction rates and chemoselectivity due to its basicity and potential for protonation under the acidic reaction conditions .

Synthetic methodology N-arylethylation Enol ether chemistry

Procurement-Validated Application Scenarios for Pyridine, 3-[(1E)-2-methoxyethenyl]-(9CI) (CAS 162706-24-3)


Synthesis of Pyrido[2,3-d]azepine and Pyrido[3,4-d]azepine Dopamine Receptor Ligand Scaffolds

In medicinal chemistry programs targeting dopamine D1-like receptors, CAS 162706-24-3 serves as the requisite precursor for generating bromo(2-methoxyvinyl)pyridine intermediates that undergo SNAr coupling with arylacetonitriles and subsequent reductive cyclization to form pyridoazepine cores [1]. Only the 3-position isomer delivers the correct pyrido[2,3-d]azepine or pyrido[3,4-d]azepine ring-fusion topology; procurement of the 2- or 4-isomer would produce regioisomeric products with different pharmacological profiles [1].

Reductive N-Arylethylation of Aromatic Amines and N-Heterocycles Using Enol Ether Building Blocks

CAS 162706-24-3 is employed as a (2-methoxyvinyl)heteroarene building block in the Et3SiH/CF3CO2H-mediated reductive N-arylethylation protocol for constructing N-ethylaryl linkages on aromatic amines and nitrogen heterocycles . The meta relationship between the pyridine nitrogen and the reactive methoxyvinyl group influences the substrate's basicity and protonation equilibrium under the acidic reaction conditions, which may affect reaction rate and yield relative to 2- or 4-substituted analogs .

Coordination Chemistry and Ligand Design Requiring a meta-Substituted Pyridine Donor

The 3-position methoxyvinyl group provides a vinyl handle for further functionalization while leaving the pyridine nitrogen in a meta orientation, which is distinct from the chelating potential of 2-substituted pyridines. This property is relevant when designing monodentate pyridine ligands or building blocks for larger polydentate ligand architectures where the pyridine nitrogen's spatial orientation relative to other donor atoms must be precisely controlled [1].

Physicochemical Reference Standard for Isomer-Differentiation in Analytical Method Development

The quantifiable LogP (1.40) and boiling point (226.8 °C) differences between the 3-E isomer and the 4-E isomer (LogP 1.15, boiling point 235.1 °C) make CAS 162706-24-3 a useful reference compound for developing and validating HPLC or GC methods capable of resolving positional isomers of methoxyvinylpyridines in complex reaction mixtures.

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